molecular formula C8H5ClN2 B175051 6-Chlorocinnoline CAS No. 17404-91-0

6-Chlorocinnoline

Cat. No. B175051
CAS RN: 17404-91-0
M. Wt: 164.59 g/mol
InChI Key: REPNIMYLGTZTNU-UHFFFAOYSA-N
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Description

6-Chlorocinnoline is a chemical compound with the molecular formula C8H5ClN2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-Chlorocinnoline consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The molecular weight is 164.59 .


Physical And Chemical Properties Analysis

6-Chlorocinnoline has a molecular weight of 164.59 . It has a density of 1.349 and a melting point of 129-130 ºC . More detailed physical and chemical properties are not available in the search results .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • A study by Patel et al. (2008) explored the synthesis of various 6-chlorocinnoline derivatives and evaluated their antimicrobial and antitubercular activities. This suggests that 6-chlorocinnoline can be a key component in developing new pharmacological agents (Patel, Akbari, Purohit, & Joshi, 2008).

Antioxidant Activity Assessment

  • Munteanu and Apetrei (2021) discussed various methods for determining antioxidant activity. This research indicates the broader application of 6-chlorocinnoline in studying antioxidant properties and related chemical reactions (Munteanu & Apetrei, 2021).

Molecular Inclusion and Packing Properties

  • Research by Ashmore et al. (2007) on chloro-substituted diquinoline, which includes 6-chlorocinnoline, focused on its molecular inclusion and packing properties. This study provides insight into the chemical and physical behaviors of 6-chlorocinnoline in various contexts (Ashmore, Bishop, Craig, & Scudder, 2007).

Novel Synthetic Aspects

  • Vasilevsky and Tretyakov (1995) investigated the thermal cyclization of 2-alkynylbenzenediazonium salts leading to the formation of 4-chlorocinnolines. This study suggests the potential of 6-chlorocinnoline in synthetic chemistry and material science (Vasilevsky & Tretyakov, 1995).

Electrochemical Analysis

  • Fujinaga and Takaoka (1968) examined the polarographic behavior of 6-chloroquinoline, offering insights into the electrochemical properties of 6-chlorocinnoline. Such research is crucial for understanding its behavior in various chemical environments (Fujinaga & Takaoka, 1968).

Influence on Surface Potential

  • Kamieński et al. (1967) researched the influence of isomeric halogen derivatives, including 6-chlorocinnoline, on surface potential and tension of aqueous solutions. This study is significant for understanding the interfacial behavior of 6-chlorocinnoline in different mediums (Kamieński, Kulawik, & Kulawik, 1967).

Anticancer Research

  • The synthesis and cytotoxic evaluation of hybrid purine-quinoline molecules, which include 6-chlorocinnoline derivatives, were explored by Kapadiya and Khunt (2018). Their research contributes to the growing field of anticancer drug development using 6-chlorocinnoline (Kapadiya & Khunt, 2018).

Safety And Hazards

The safety data sheet for 6-Chlorocinnoline indicates that it is for R&D use only and not for medicinal, household, or other use . Specific hazards arising from the chemical are not available .

properties

IUPAC Name

6-chlorocinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPNIMYLGTZTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=N2)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627070
Record name 6-Chlorocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorocinnoline

CAS RN

17404-91-0
Record name 6-Chlorocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
DJ Brown, JA Ellman, EC Taylor - 2005 - books.google.com
This book provides the most comprehensive, current reference on the synthetic chemistry of cinnolines and phthalazines. Applications to the syntheses of natural products and other …
Number of citations: 19 books.google.com
AR Osborn, K Schofield - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… 6-chlorocinnoline ( in EtOH) - - - - -. … 6-Chlorocinnoline formed pale yellow needles, mp 131-131.5 (Found : C, 58.6; H, 3.1. Calc. for C,H,N,Cl : C, 58.4; H, 3-1%), from light petrdeum (bp …
Number of citations: 0 pubs.rsc.org
DE Ames - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… Hydrolysis of 4 - Amino - 6 - chlorocinnoline Methiodide.-4 - Amino - 6 - chlorocinnoline was quaternised with methyl iodide as described by Simpson,2 and the methiodide (1.1 g.), in …
Number of citations: 0 pubs.rsc.org
HJ Barber, E Lunt - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… again gave cinnoline as the only basic product, presumably owing to subsequent hydrogenolysis of the mildly reactive 6chloro-group in the initially formed 6-chlorocinnoline (I; R1 = H, …
Number of citations: 1 pubs.rsc.org
HE Baumgarten, CH Anderson - Journal of the American …, 1958 - ACS Publications
… 3-acetyl-7-chloro- and 3-acetyl-6-chlorocinnoline and the 3-carbethoxy-7-chloroand 3-carbethoxy-6-chlorocinnoline, respectively, although the cyclization step was not always both …
Number of citations: 18 pubs.acs.org
E Lunt, K Washbourn, WR Wragg - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
Nitration of chloro-(5,6,7,8)-4-hydroxycinnolines and the corresponding 3-carboxylic acids with nitric acid alone, and with mixed acid, has been studied. The structures of the nitro-…
Number of citations: 2 pubs.rsc.org
HE Baumgarten, DL Pedersen… - Journal of the American …, 1958 - ACS Publications
… 3-acetyl-7-chloro- and 3-acetyl-6-chlorocinnoline and the 3-carbethoxy-7-chloroand 3-carbethoxy-6-chlorocinnoline, respectively, although the cyclization step was not always both …
Number of citations: 14 pubs.acs.org
DB Kimball, TJR Weakley, R Herges… - Journal of the American …, 2002 - ACS Publications
… After evaporation, purification by preparative TLC (2:1:1 hexanes/CH 2 Cl 2 /EtOAc) gave 6-chlorocinnoline-d 1 (3d‘) (16 mg, 86%) as a light yellow powder. Partial 1 H and 2 H NMR …
Number of citations: 143 pubs.acs.org
DB Kimball, R Herges, MM Haley - Journal of the American …, 2002 - ACS Publications
… Indeed, deprotonation of 12 and subsequent heating of the resultant anion to 205 C in ODCB overnight gave 6-chlorocinnoline (3f) in 51% yield. …
Number of citations: 139 pubs.acs.org
RN Hunston, J Parrick, CJG Shaw - Rodd's Chemistry of Carbon …, 1964 - Elsevier
Publisher Summary This chapter discusses the methods of synthesis, properties, spectroscopic analysis and typical reactions characteristic of pyridazines, cinnolines, benzocinnolines, …
Number of citations: 0 www.sciencedirect.com

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